molecular formula C8H10O4 B1382877 Methyl 5-(1-hydroxyethyl)furan-3-carboxylate CAS No. 1803605-59-5

Methyl 5-(1-hydroxyethyl)furan-3-carboxylate

Cat. No.: B1382877
CAS No.: 1803605-59-5
M. Wt: 170.16 g/mol
InChI Key: ZGQVJSKZLNUNHL-UHFFFAOYSA-N
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Description

Methyl 5-(1-hydroxyethyl)furan-3-carboxylate is an organic compound with the molecular formula C8H10O4 It is a derivative of furan, a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1-hydroxyethyl)furan-3-carboxylate typically involves the esterification of 5-(1-hydroxyethyl)furan-3-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction can be represented as follows:

5-(1-hydroxyethyl)furan-3-carboxylic acid+methanolacid catalystMethyl 5-(1-hydroxyethyl)furan-3-carboxylate+water\text{5-(1-hydroxyethyl)furan-3-carboxylic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 5-(1-hydroxyethyl)furan-3-carboxylic acid+methanolacid catalyst​Methyl 5-(1-hydroxyethyl)furan-3-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction under milder conditions, reducing energy consumption and improving safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1-hydroxyethyl)furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of Methyl 5-(1-oxoethyl)furan-3-carboxylate.

    Reduction: The ester group can be reduced to the corresponding alcohol, yielding 5-(1-hydroxyethyl)furan-3-methanol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Methyl 5-(1-oxoethyl)furan-3-carboxylate

    Reduction: 5-(1-hydroxyethyl)furan-3-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 5-(1-hydroxyethyl)furan-3-carboxylate has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biological Studies: The compound’s structural similarity to naturally occurring furan derivatives makes it a useful probe in studying biological pathways and enzyme interactions.

    Medicinal Chemistry: Its potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.

    Industrial Applications: The compound’s reactivity and stability make it suitable for use in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 5-(1-hydroxyethyl)furan-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity. The hydroxyl and ester functional groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The furan ring can undergo electrophilic aromatic substitution, allowing the compound to act as a substrate or inhibitor in enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(hydroxymethyl)furan-3-carboxylate
  • Ethyl 5-(1-hydroxyethyl)furan-3-carboxylate
  • Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate

Uniqueness

Methyl 5-(1-hydroxyethyl)furan-3-carboxylate is unique due to the presence of both a hydroxyl group and an ester group on the furan ring. This combination of functional groups imparts distinct reactivity and allows for diverse chemical transformations. The compound’s structural features also enable specific interactions with biological targets, making it a valuable tool in medicinal chemistry and biochemical research.

Properties

IUPAC Name

methyl 5-(1-hydroxyethyl)furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-5(9)7-3-6(4-12-7)8(10)11-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQVJSKZLNUNHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CO1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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